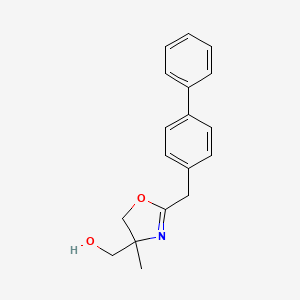
2-((1,1'-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1,1’-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol is a complex organic compound that features a biphenyl group attached to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1’-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol typically involves the formation of the biphenyl group followed by the construction of the oxazole ring. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies such as the Wurtz-Fittig reaction, Ullmann reaction, and other metal-catalyzed cross-coupling reactions . These methods are chosen for their efficiency and ability to produce large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((1,1’-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-((1,1’-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-((1,1’-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
2,2’-Bipyridine: A bipyridine derivative with similar structural features.
Polychlorinated Biphenyls (PCBs): Compounds with multiple chlorine atoms attached to the biphenyl structure.
Uniqueness
2-((1,1’-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler biphenyl derivatives and enhances its potential for diverse applications.
Propiedades
Número CAS |
37087-05-1 |
|---|---|
Fórmula molecular |
C18H19NO2 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
[4-methyl-2-[(4-phenylphenyl)methyl]-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C18H19NO2/c1-18(12-20)13-21-17(19-18)11-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,20H,11-13H2,1H3 |
Clave InChI |
VNGTXRCYQCQDAO-UHFFFAOYSA-N |
SMILES |
CC1(COC(=N1)CC2=CC=C(C=C2)C3=CC=CC=C3)CO |
SMILES canónico |
CC1(COC(=N1)CC2=CC=C(C=C2)C3=CC=CC=C3)CO |
Sinónimos |
4-methyl-2-(4-phenylbenzyl)-2-oxazoline-4-methanol AHR 5318 AHR-5318 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















